molecular formula C17H17NO2S B6637184 N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide

Cat. No.: B6637184
M. Wt: 299.4 g/mol
InChI Key: KJEBMGSWSNBPOE-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-11-12-4-3-6-14(10-12)18-17(20)16-15-7-2-1-5-13(15)8-9-21-16/h1-7,10,16,19H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBMGSWSNBPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isothiochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioether and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step often involves the hydroxymethylation of the phenyl ring, which can be carried out using formaldehyde and a base such as sodium hydroxide.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative of the isothiochromene and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the isothiochromene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)phenyl]acetamide: This compound shares the hydroxymethylphenyl group but lacks the isothiochromene moiety.

    3,4-dihydro-1H-isothiochromene derivatives: These compounds have similar core structures but different substituents.

Uniqueness

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

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